5-Fluoropyridine-2-sulfonyl chloride
Overview
Description
5-Fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S and a molecular weight of 195.60 . It is used in research and is typically stored in an inert atmosphere, under -20°C .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom and a sulfonyl chloride group attached to it .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.6 g/mol. It is typically stored in an inert atmosphere, under -20°C .Scientific Research Applications
Synthesis of Novel Compounds
5-Fluoropyridine-2-sulfonyl chloride is involved in the synthesis of various novel compounds. For instance, it is used in the synthesis of novel sulfonyl 5-fluorouracil derivatives through a reaction with 5-fluorouracil. These compounds exhibit unique structural characteristics and have been studied for their anticancer activities. The synthesis process and the structure-activity relationship of these derivatives indicate that the configuration and specific substitutions on the aryl group can enhance their anticancer potential against specific cell lines (Yan et al., 2009).
Fluorescent Sensor Development
This compound derivatives are used in the development of fluorescent sensors. For instance, dansyl chloride, which is a derivative, reacts with amino groups to form stable sulfonamide adducts. These compounds, when associated with crown ether moiety, have the potential to be developed as selective sensors for metal ions. This application is particularly valuable in detecting toxic metals like antimony and thallium, even at very low concentrations (Qureshi et al., 2019).
Catalytic Processes
The compound also finds its application in catalytic processes. Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, for instance, is facilitated by the use of sulfonyl chlorides. This catalytic process offers access to regioselectivity for reactions involving chelation-assisted cyclometalation. The process highlights the potential of this compound in facilitating the formation of stable Ru-C(aryl) σ bonds and enabling electrophilic aromatic substitution (Saidi et al., 2011).
Synthesis of Anticancer Compounds
Moreover, this compound is used in the synthesis of anticancer compounds. A notable example is the synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, which has shown significant anticarcinogenic activity against specific cancer cells (Miao et al., 2010).
Future Directions
Properties
IUPAC Name |
5-fluoropyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUCBCYWMHYLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733755 | |
Record name | 5-Fluoropyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-47-2 | |
Record name | 5-Fluoropyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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